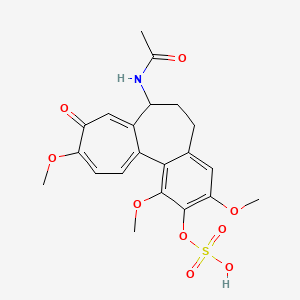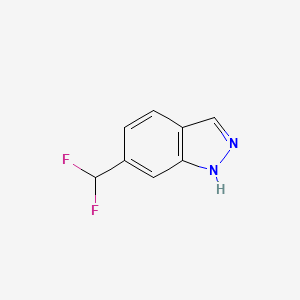
6-(Difluoromethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluorometil)-1H-indazol es un compuesto químico que ha despertado un interés significativo en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo difluorometil unido al anillo de indazol, que le confiere propiedades químicas y físicas únicas. El anillo de indazol es una estructura bicíclica que consiste en un anillo de benceno fusionado a un anillo de pirazol, lo que lo convierte en un andamiaje versátil en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común es la difluorometilación de derivados de indazol utilizando agentes difluorometilantes como TMS-CF2H (trimetilsilil difluorometil) en condiciones libres de metales . Este método es operacionalmente simple y ofrece una buena tolerancia a los grupos funcionales.
Métodos de producción industrial: La producción industrial de 6-(Difluorometil)-1H-indazol puede implicar procesos de difluorometilación a gran escala utilizando reactivos y catalizadores difluorometilantes avanzados. El uso de reactores de flujo continuo y máquinas de síntesis automatizadas puede mejorar el rendimiento y la pureza, lo que hace que el proceso sea más eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones: 6-(Difluorometil)-1H-indazol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos de indazol sustituidos con difluorometil.
Reducción: Las reacciones de reducción pueden convertir el grupo difluorometil en otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes sustituyentes en el anillo de indazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de indazol sustituidos con difluorometil con diferentes grupos funcionales, que pueden utilizarse posteriormente en química medicinal y ciencia de materiales .
Aplicaciones Científicas De Investigación
6-(Difluorometil)-1H-indazol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 6-(Difluorometil)-1H-indazol implica su interacción con dianas moleculares y vías específicas. El grupo difluorometil aumenta la lipofilia y la estabilidad metabólica del compuesto, lo que le permite interactuar eficazmente con dianas biológicas. El compuesto puede inhibir enzimas, modular la actividad de los receptores e interferir con las vías de señalización celular, lo que lleva a los efectos biológicos observados .
Compuestos similares:
6-(Trifluorometil)-1H-indazol: Similar a 6-(Difluorometil)-1H-indazol pero con un grupo trifluorometil, que ofrece diferentes propiedades químicas y actividades biológicas.
6-(Metil)-1H-indazol: Carece de los átomos de flúor, lo que da como resultado una reactividad y estabilidad diferentes.
6-(Clorometil)-1H-indazol: Contiene un grupo clorometil, que imparte efectos electrónicos y estéricos distintos.
Unicidad: 6-(Difluorometil)-1H-indazol es único debido a la presencia del grupo difluorometil, que aumenta su lipofilia, estabilidad metabólica y capacidad para formar enlaces de hidrógeno. Estas propiedades lo convierten en un compuesto valioso en la química medicinal y la ciencia de los materiales .
Comparación Con Compuestos Similares
6-(Trifluoromethyl)-1H-indazole: Similar to 6-(Difluoromethyl)-1H-indazole but with a trifluoromethyl group, offering different chemical properties and biological activities.
6-(Methyl)-1H-indazole: Lacks the fluorine atoms, resulting in different reactivity and stability.
6-(Chloromethyl)-1H-indazole: Contains a chloromethyl group, which imparts distinct electronic and steric effects.
Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which enhances its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and material science .
Propiedades
Número CAS |
1204298-78-1 |
|---|---|
Fórmula molecular |
C8H6F2N2 |
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)5-1-2-6-4-11-12-7(6)3-5/h1-4,8H,(H,11,12) |
Clave InChI |
SCHQFFFUHXWGSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)F)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


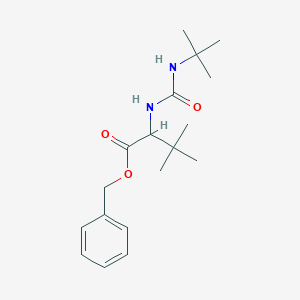
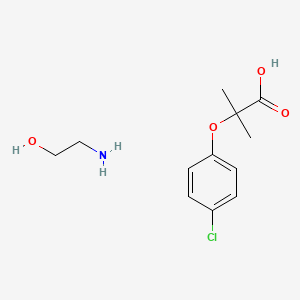
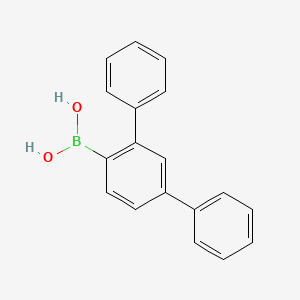
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
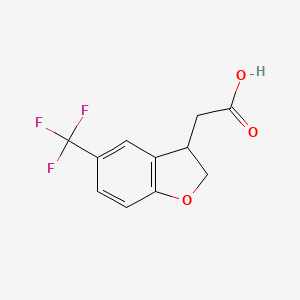
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
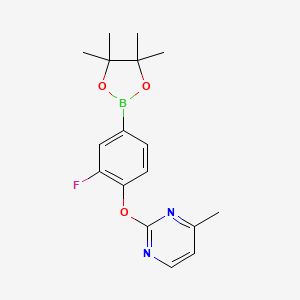
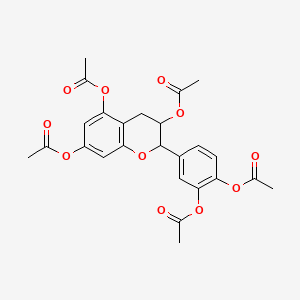
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
